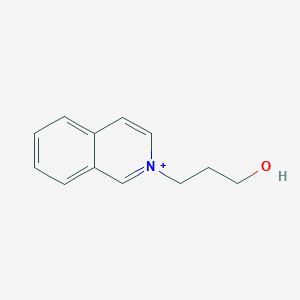

Isoquinolinium, 2-(3-hydroxypropyl)-

CAS No.: 114077-16-6

Cat. No.: VC19169275

Molecular Formula: C12H14NO+

Molecular Weight: 188.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114077-16-6 |

|---|---|

| Molecular Formula | C12H14NO+ |

| Molecular Weight | 188.25 g/mol |

| IUPAC Name | 3-isoquinolin-2-ium-2-ylpropan-1-ol |

| Standard InChI | InChI=1S/C12H14NO/c14-9-3-7-13-8-6-11-4-1-2-5-12(11)10-13/h1-2,4-6,8,10,14H,3,7,9H2/q+1 |

| Standard InChI Key | HFKVAWVCLPSORH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C=[N+](C=CC2=C1)CCCO |

Introduction

Chemical Structure and Properties

Isoquinolinium, 2-(3-hydroxypropyl)- features a bicyclic isoquinoline scaffold with a quaternary ammonium group at position 2 and a hydroxypropyl chain at the same position. The hydroxypropyl group introduces hydrophilic properties, potentially enhancing solubility and interactions with biological targets .

Key Structural Features

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 188.25 g/mol |

| IUPAC Name | 3-Isoquinolin-2-ium-2-ylpropan-1-ol |

| Solubility | Likely soluble in polar solvents due to hydroxypropyl and quaternary ammonium |

| Stability | Stable under standard storage conditions (cool, dry environment) |

The compound’s quaternary ammonium nature renders it positively charged, influencing its reactivity and binding interactions .

Synthesis Methods

The synthesis of Isoquinolinium, 2-(3-hydroxypropyl)- typically involves N-alkylation of isoquinoline derivatives. A common approach includes reacting ethyl isoquinoline-3-carboxylate with 3-chloropropanol under controlled conditions to yield the desired product .

Synthetic Route

-

Starting Materials: Ethyl isoquinoline-3-carboxylate and 3-chloropropanol.

-

Reaction Conditions: Alkylation proceeds in the presence of a base (e.g., sodium hydroxide) to deprotonate the alcohol, facilitating nucleophilic attack on the alkyl halide.

-

Yield: Moderate to good yields, depending on reaction optimization.

Alternative methods may involve direct alkylation of isoquinoline with 3-chloropropanol, though this is less commonly reported .

Biological Activity and Applications

Isoquinolinium, 2-(3-hydroxypropyl)- is primarily investigated as an acetylcholinesterase (AChE) inhibitor, a class of compounds critical for managing neurodegenerative disorders like Alzheimer’s disease .

Mechanism of Action

AChE inhibitors prevent the hydrolysis of acetylcholine, enhancing cholinergic neurotransmission. The hydroxypropyl group in this compound may facilitate interactions with the enzyme’s active site, potentially forming hydrogen bonds with residues such as glutamate or aspartate .

Comparison with Related Compounds

While K299 and other bis-isoquinolinium compounds show insect-specific AChE inhibition, Isoquinolinium, 2-(3-hydroxypropyl)- focuses on human AChE relevance .

Related Compounds

Doxacurium Chloride

A neuromuscular blocker with two 3-hydroxypropyl groups, used in surgical anesthesia. Its structure includes succinate esters and trimethoxy-substituted benzyl groups, distinguishing it from the mono-isoquinolinium derivative .

Mivacurium Chloride

A short-acting neuromuscular blocker with a bis-isoquinolinium structure. It differs in having a shorter alkyl chain and dimethoxy substitutions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume